LDN-91946

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

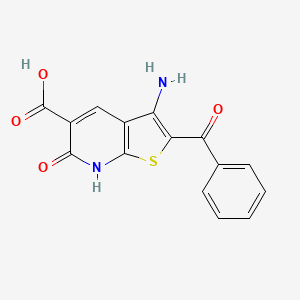

IUPAC Name |

3-amino-2-benzoyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-6H,16H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHMDRZMENMQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439946-22-2 | |

| Record name | 3-amino-2-benzoyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LDN-193189 in Neuronal Cells

A Note on Nomenclature: The query specified "LDN-91946." However, based on extensive research, it is highly probable that this is a typographical error and the intended compound of interest is LDN-193189 . This guide will focus on LDN-193189, a well-researched and potent inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway with significant implications in neuronal cell biology.

Introduction

LDN-193189 is a small molecule inhibitor that is a derivative of Dorsomorphin.[1][2] It exhibits high potency and selectivity for the Activin receptor-like kinase 2 (ALK2), a type I BMP receptor.[2] ALK2 plays a crucial role in a variety of biological processes, including the development and regulation of the nervous system.[2] This technical guide will provide a comprehensive overview of the mechanism of action of LDN-193189 in neuronal cells, detailing its effects on intracellular signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Inhibition of BMP Signaling

The primary mechanism of action of LDN-193189 in neuronal cells is the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway. BMPs are a group of signaling molecules that belong to the transforming growth factor-beta (TGF-β) superfamily of proteins.[3] They play a critical role in the embryonic development of the nervous system, including the differentiation of neural stem cells.[4]

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates intracellular signaling molecules known as receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1] These phosphorylated R-Smads then form a complex with a common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in neuronal differentiation and other cellular processes.[5]

LDN-193189 acts as a competitive inhibitor of ATP binding to the kinase domain of ALK2.[2] By blocking the kinase activity of ALK2, LDN-193189 prevents the phosphorylation of Smad1/5/8, thereby inhibiting the downstream signaling cascade.[1] This inhibition of the BMP-Smad pathway has profound effects on the fate of neuronal cells. For instance, inhibition of BMP signaling by LDN-193189 has been shown to convert ischemia-induced multipotent stem cells into neural stem/progenitor cell-like cells.[6] Furthermore, studies have demonstrated that LDN-193189 can promote neurogenesis from these induced neural stem cell-like cells, which can then differentiate into functional neurons.[6]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the quantitative effects of LDN-193189 on key molecular events in neuronal cells.

Table 1: Inhibitory Potency of LDN-193189 against ALK Kinases

| Kinase | IC50 (nM) | Reference |

| ALK1 | 115 | [7] |

| ALK2 | < 5 | [7] |

| ALK5 | > 10,000 | [7] |

Table 2: Effect of LDN-193189 on BMP-induced Smad Phosphorylation

| Cell Line | BMP Ligand | LDN-193189 Concentration | Inhibition of p-Smad1/5/8 | Reference |

| C2C12 | BMP2 (5 nM) | 0.5 µM | Efficient inhibition | [1] |

| C2C12 | BMP6 | 0.5 µM | Most efficiently blocked | [1] |

Table 3: Effect of LDN-193189 on Gene Expression in Ischemia-Induced Multipotent Stem Cells (iSCs)

| Gene Category | Gene Examples | Effect of LDN-193189 | Reference |

| Neural Lineage | Nestin, Sox2 | Upregulated | [6] |

| Mesenchymal/Pericytic | PDGFRβ, NG2 | Downregulated | [6] |

Key Experimental Protocols

This section provides detailed methodologies for experiments commonly used to investigate the mechanism of action of LDN-193189 in neuronal cells.

Cell Culture and Treatment

-

Cell Lines: Ischemia-induced multipotent stem cells (iSCs)[6], C2C12 myoblasts (as a model for BMP signaling)[1], or primary neuronal cultures.

-

Culture Medium: Appropriate basal medium (e.g., DMEM/F12) supplemented with serum (e.g., 10% FBS) and antibiotics (penicillin/streptomycin). For neuronal differentiation, serum-free medium supplemented with B27 and N2 is often used.

-

LDN-193189 Preparation: Dissolve LDN-193189 in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentration (e.g., 0.5 µM). A vehicle control (DMSO alone) should always be included.

-

Treatment Protocol:

-

Plate cells at a desired density and allow them to adhere overnight.

-

For inhibition studies, pre-treat cells with LDN-193189 for a specified time (e.g., 30 minutes) before adding the BMP ligand.[1]

-

For differentiation studies, culture cells in differentiation medium containing LDN-193189 for several days, with medium changes as required.[6]

-

Western Blotting for Phospho-Smad1/5/8

This protocol is used to quantify the inhibition of BMP signaling by LDN-193189.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against phospho-Smad1/5/8 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Re-probe the membrane with an antibody against total Smad1/5/8 or a loading control (e.g., GAPDH or β-tubulin) to normalize the data.[1]

Experimental Workflow Diagram

References

- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMP signaling initiates a neural crest differentiation program in embryonic rat CNS stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Smads differentially regulate cell fate specification and axon dynamics in the dorsal spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Bone Morphogenetic Protein Signaling Inhibitor, LDN193189, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

The Dual-Faced Role of UCH-L1 in Neurodegenerative Disease Models: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Ubiquitin C-terminal Hydrolase L1 (UCH-L1) stands as a pivotal and abundant deubiquitinating enzyme within the neuronal landscape, constituting 1-5% of the total soluble protein in the brain.[1][2][3] Its primary function involves the hydrolysis of C-terminal adducts of ubiquitin, a process essential for recycling ubiquitin monomers and maintaining the integrity of the ubiquitin-proteasome system (UPS).[4][5][6][7] Dysregulation of the UPS is a well-established hallmark of neurodegenerative disorders, leading to the accumulation and aggregation of misfolded proteins. Consequently, UCH-L1's intricate involvement in protein clearance pathways places it at the center stage of research into Parkinson's Disease (PD), Alzheimer's Disease (AD), and Huntington's Disease (HD). This guide provides an in-depth technical overview of the multifaceted role of UCH-L1 in various neurodegenerative disease models, presenting key quantitative data, detailed experimental protocols, and visual representations of its complex signaling networks.

UCH-L1 in Parkinson's Disease (PD) Models

The link between UCH-L1 and Parkinson's Disease is rooted in genetics. The PARK5 locus, associated with a rare autosomal-dominant form of PD, was identified as a missense mutation (I93M) in the UCHL1 gene.[8][9] Conversely, a common polymorphic variant, S18Y, has been associated with a reduced risk of developing PD.[10][11] This genetic evidence has spurred extensive investigation into UCH-L1's function in PD pathogenesis, particularly its relationship with α-synuclein.

Dual Enzymatic Activity: A Complex Relationship with α-Synuclein

UCH-L1 exhibits two opposing, dimerization-dependent enzymatic activities that critically impact α-synuclein homeostasis.[12]

-

Hydrolase Activity (Monomeric form): As a deubiquitinating enzyme (DUB), UCH-L1 cleaves ubiquitin from small substrates, contributing to the free ubiquitin pool necessary for proper proteasomal degradation of proteins, including α-synuclein.[5][7][13]

-

Ubiquityl Ligase Activity (Dimeric form): Paradoxically, a dimeric form of UCH-L1 has been shown to possess ubiquitin ligase activity, which can extend polyubiquitin (B1169507) chains on substrates like α-synuclein, potentially promoting their aggregation.[2][12]

The protective S18Y variant exhibits reduced ligase activity while maintaining comparable hydrolase activity to the wild-type enzyme, suggesting that the ligase function may be the pathogenic driver.[12] In contrast, the pathogenic I93M mutation leads to a partial loss of hydrolase function.[13] Overexpression of the I93M mutant in mice has been shown to significantly enhance the loss of nigral dopaminergic neurons in the presence of excess α-synuclein, supporting a gain-of-toxic-function hypothesis.[9]

Signaling Pathways and Logical Relationships

The balance between UCH-L1's monomeric hydrolase and dimeric ligase activities is a critical determinant of α-synuclein fate. An imbalance favoring the ligase activity can lead to increased α-synuclein accumulation and neurotoxicity.

Quantitative Data from PD Models

| Model System | UCH-L1 Manipulation | Key Quantitative Finding | Reference |

| SH-SY5Y Cells | Co-transfection with α-synuclein + WT UCH-L1 | Reduction in cell viability compared to α-synuclein alone. | [14] |

| Primary Neurons (WT) | Inhibition of UCH-L1 activity | Increased α-synuclein levels and presynaptic accumulation. | [15] |

| Primary Neurons (α-syn overexpressing) | Inhibition of UCH-L1 activity | Decreased α-synuclein levels and enhanced synaptic clearance. | [15] |

| UCH-L1(I93M)-Tg Mice | AAV-mediated α-synuclein overexpression | Significantly enhanced loss of nigral DA cell bodies vs. WT mice. | [9] |

UCH-L1 in Alzheimer's Disease (AD) Models

In Alzheimer's disease, UCH-L1 dysfunction is linked to the core pathologies: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau.[4][16] Evidence suggests that reduced UCH-L1 activity contributes to AD pathogenesis by impairing protein clearance and disrupting synaptic function.[17][18]

Impact on Amyloid-Beta and BACE1

UCH-L1 influences the amyloidogenic pathway by regulating the levels of β-Secretase 1 (BACE1), the rate-limiting enzyme for Aβ production.[4][16] Reduced UCH-L1 expression or activity leads to impaired proteasomal degradation of BACE1.[16] This results in elevated BACE1 levels and subsequent overproduction of Aβ.[17] Studies have shown that Aβ itself can inhibit UCH-L1 activity, creating a toxic feedback loop that exacerbates plaque pathology.[17] Furthermore, overexpression of UCH-L1 in AD transgenic mice has been shown to reduce Aβ production, inhibit plaque formation, and improve memory deficits by promoting the lysosomal degradation of the amyloid precursor protein (APP).[19]

Regulation of Tau and Synaptic Plasticity

UCH-L1 is also implicated in tau pathology. Its levels are inversely correlated with the number of NFTs in sporadic AD brains.[17] UCH-L1 helps maintain tau solubility and prevent its pathological hyperphosphorylation.[16] A decline in UCH-L1 function is thought to promote tau misfolding and NFT formation.[4][16]

Beyond protein aggregation, UCH-L1 is essential for synaptic and cognitive function.[10][18] It modulates synaptic remodeling by maintaining the pool of free monomeric ubiquitin, which is crucial for activity-dependent protein turnover at the synapse.[20] Restoring UCH-L1 activity in hippocampal slices from APP/PS1 mice has been shown to rescue synaptic function and is associated with the restoration of PKA activity and CREB phosphorylation, key components of memory formation.[18]

UCH-L1-Mediated AD Signaling Pathway

The reduction of UCH-L1 activity, either through oxidative stress or direct inhibition by Aβ oligomers, triggers a cascade that promotes both amyloid and tau pathologies.

Quantitative Data from AD Models

| Model System | UCH-L1 Manipulation / Observation | Key Quantitative Finding | Reference |

| AD Transgenic Mice | Intracranial rAAV-UCHL1 injection | Reduced Aβ production and plaque formation; improved memory. | [19] |

| APP/PS1 Mouse Model | Observation | Diminished UCH-L1 activity. | [17] |

| Hippocampal Slices (treated with Aβ oligomers) | Transduction with TAT-UCH-L1 fusion protein | Restored normal enzymatic activity and synaptic function. | [18] |

| Sporadic AD Brains | Observation | Soluble UCH-L1 levels inversely proportional to NFT number. | [17] |

| AD Hippocampal Proteome | Observation | Lower levels of UCH-L1 compared to controls. | [17] |

UCH-L1 in Huntington's Disease (HD) Models

The role of UCH-L1 in Huntington's Disease, an autosomal dominant disorder caused by a CAG repeat expansion in the huntingtin gene, is less defined than in PD or AD. However, given that mutant huntingtin (mHtt) aggregates are ubiquitinated, an impairment of the UPS, and by extension UCH-L1, is strongly implicated.[21] The UCH-L1 S18Y polymorphism, protective in PD, has also been investigated as a potential modifier of the age of onset in HD, suggesting a possible role in its pathogenesis.[22][23] One study found that the S18Y polymorphism accounted for 13-15.6% of the variance in the age of disease onset not explained by the CAG repeat length.[22][23]

Detailed Experimental Protocols

Precise methodologies are crucial for studying UCH-L1's function. Below are representative protocols for key experiments.

Protocol: UCH-L1 Hydrolase Activity Assay (Fluorogenic)

This protocol is adapted from commercially available screening kits and is designed to measure the deubiquitinating activity of UCH-L1.[24][25][26][27]

Principle: The assay uses Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), a fluorogenic substrate. When conjugated, the AMC fluorescence is quenched. UCH-L1's hydrolase activity cleaves the bond, releasing free AMC, which fluoresces. The increase in fluorescence is proportional to UCH-L1 activity.[27]

Materials:

-

Purified recombinant UCH-L1 protein

-

Ub-AMC Substrate

-

Assay Buffer (e.g., 50 mM HEPES, 0.5 mM EDTA, 0.1 mg/ml BSA, 5 mM DTT, pH 7.5)

-

Test inhibitors (e.g., Ubiquitin Aldehyde)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare 1x Assay Buffer. Dilute UCH-L1 enzyme to a working concentration (e.g., 80 pg/µl) in 1x Assay Buffer.[24] Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentration.

-

Assay Setup: Add reagents to a 96-well plate in duplicate:

-

Negative Control: 25 µl 1x Assay Buffer + 5 µl Diluent Solution.

-

Positive Control: 25 µl diluted UCH-L1 + 5 µl Diluent Solution.

-

Test Inhibitor: 25 µl diluted UCH-L1 + 5 µl of test inhibitor dilution.

-

-

Pre-incubation: Gently agitate the plate and incubate at room temperature for 30 minutes to allow inhibitors to interact with the enzyme.[26]

-

Reaction Initiation: Prepare the substrate solution by diluting Ub-AMC (e.g., 400-fold) in 1x Assay Buffer.[26] Add 20 µl of the diluted Ub-AMC substrate to all wells to initiate the reaction. Protect the plate from light.

-

Measurement: Incubate at room temperature for 30 minutes.[24] Read the fluorescence intensity using a plate reader (λexcitation = 350 nm; λemission = 460 nm).[24]

-

Data Analysis: Subtract the negative control fluorescence values from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

Protocol: Western Blot for UCH-L1 in Brain Tissue

This protocol outlines the detection of UCH-L1 from brain tissue extracts.[28][29][30]

Protocol: Co-Immunoprecipitation (Co-IP) of UCH-L1 and Interacting Proteins

This protocol is for isolating UCH-L1 and its binding partners (e.g., α-synuclein, APP) from cell or tissue lysates.[31][32][33][34]

1. Lysate Preparation:

-

Harvest cells or tissue and lyse in a non-denaturing Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[32]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[31]

-

Transfer supernatant to a new tube. Determine protein concentration.

2. Pre-Clearing Lysate:

-

To 1 mg of protein lysate, add 20-30 µl of Protein A/G-coupled beads (agarose or magnetic).[33]

-

Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads (centrifugation for agarose, magnet for magnetic) and transfer the pre-cleared supernatant to a fresh tube.

3. Immunoprecipitation:

-

Add 1-5 µg of primary antibody (e.g., anti-UCH-L1) to the pre-cleared lysate.

-

Incubate with gentle rotation for 2 hours to overnight at 4°C.

-

Add 40-50 µl of fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

4. Washing and Elution:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP buffer to remove non-specifically bound proteins.

-

After the final wash, remove all supernatant.

-

Elute the protein complexes by resuspending the beads in 30-50 µl of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Pellet the beads, and collect the supernatant containing the eluted proteins for analysis by Western blot.

Conclusion and Future Directions

UCH-L1 is a critical regulator of neuronal protein homeostasis whose dysfunction is intimately linked to the pathogenesis of major neurodegenerative diseases. In PD models, its dual hydrolase/ligase activity presents a complex mechanism for α-synuclein modulation. In AD models, its role extends from regulating Aβ production via BACE1 to maintaining synaptic health and preventing tau pathology. While its role in HD is still emerging, its connection to the UPS suggests a significant involvement.

For drug development professionals, UCH-L1 presents a compelling, albeit complex, therapeutic target. Strategies aimed at boosting its protective hydrolase activity or inhibiting its potentially toxic ligase function could offer novel avenues for treatment.[5] Future research must focus on elucidating the precise mechanisms that govern the switch between UCH-L1's monomeric and dimeric states and developing selective modulators for each function. A deeper understanding of its role across different disease models will be paramount in translating these findings into effective therapies for neurodegenerative disorders.

References

- 1. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. UCH-L1 in Alzheimer's Disease: A Crucial Player in Dementia-Associated Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of ubiquitin C-terminal hydrolase L1 in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ubiquitin C-Terminal Hydrolase L1 is required for regulated protein degradation through the ubiquitin proteasome system in kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Genetic causes of Parkinson's disease: UCHL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of UCH-L1 on alpha-synuclein over-expression mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. The UCH-L1 gene encodes two opposing enzymatic activities that affect alpha-synuclein degradation and Parkinson's disease susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Membrane-associated farnesylated UCH-L1 promotes α-synuclein neurotoxicity and is a therapeutic target for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential effects of UCHL1 modulation on alpha-synuclein in PD-like models of alpha-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | The Decrease of Uch-L1 Activity Is a Common Mechanism Responsible for Aβ 42 Accumulation in Alzheimer’s and Vascular Disease [frontiersin.org]

- 18. Ubiquitin hydrolase Uch-L1 rescues beta-amyloid-induced decreases in synaptic function and contextual memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Overexpression of ubiquitin carboxyl-terminal hydrolase L1 (UCHL1) delays Alzheimer's progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

- 21. Ubiquitin–proteasome system involvement in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Polymorphism of HD and UCHL-1 genes in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. Systemic treatment with ubiquitin carboxy terminal hydrolase L1 TAT protein ameliorates axonal injury and reduces functional deficits after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ubiquitin C-Terminal Hydrolase-L1as a Biomarker for Ischemic and Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Western blot for tissue extract [protocols.io]

- 31. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 34. ptglab.com [ptglab.com]

LDN-91946 as a Chemical Probe for Ubiquitin C-Terminal Hydrolase-L1 (UCH-L1) Function: A Technical Guide

Introduction

Ubiquitin C-terminal hydrolase-L1 (UCH-L1) is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons, where it can constitute 1-5% of the total soluble protein.[1][2] It plays a critical role in maintaining neuronal health and is implicated in both neurodegenerative diseases and various forms of cancer.[1][3][4] UCH-L1 possesses a complex functional profile, exhibiting not only deubiquitinase activity but also ubiquitin ligase activity and the ability to stabilize monoubiquitin.[5][6] Its enzymatic activities are crucial for regulating protein stability, signaling pathways, and cellular processes.[5] Given its multifaceted roles and disease associations, selective chemical probes are indispensable tools for dissecting its specific functions and validating it as a therapeutic target. This guide focuses on LDN-91946, an early-generation inhibitor, as a chemical tool to investigate the cellular functions of UCH-L1.

This compound: A Selective, Uncompetitive Inhibitor of UCH-L1

This compound is a small molecule inhibitor identified as a potent, selective, and uncompetitive inhibitor of UCH-L1.[7] Its utility as a chemical probe stems from its ability to specifically modulate UCH-L1 activity, allowing researchers to study the downstream consequences of its inhibition. However, it is noteworthy that newer, more potent, and cell-active inhibitors have since been developed, and the limitations of early-generation probes like this compound, such as potential lack of cellular target engagement, should be considered in experimental design.[8]

Data Presentation: Biochemical Profile of this compound

The following tables summarize the quantitative data for this compound and provide a comparative landscape with other notable UCH-L1 inhibitors.

Table 1: Potency and Mechanism of this compound against UCH-L1

| Compound | Target | Mechanism of Action | Ki app |

| This compound | UCH-L1 | Uncompetitive | 2.8 µM[7][9] |

Table 2: Selectivity Profile of this compound

| Compound | Off-Target | Concentration | Activity |

| This compound | UCH-L3 | 20 µM | Inactive[7] |

| TGase 2 | 40 µM | No Activity[7] | |

| Papain | 40 µM | No Activity[7] | |

| Caspase-3 | 40 µM | No Activity[7] |

Table 3: Cytotoxicity Data for this compound

| Compound | Cell Line | Condition | Max Concentration (No Cytotoxicity) |

| This compound | Neuro 2A (N2A) | Serum-starved | 0.1 mM[7] |

Table 4: Comparative Potency of Selected UCH-L1 Inhibitors

| Compound | Target | Ki | IC50 |

| This compound | UCH-L1 | 2.8 µM (Ki app)[7] | Not Reported |

| LDN-57444 | UCH-L1 | 0.4 µM[10][11] | 0.88 µM[11][12] |

| UCH-L3 | Not Reported | 25 µM[10][11] |

UCH-L1 Function and Signaling Pathways

UCH-L1 is implicated in several key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[5] It can deubiquitinate specific substrates, thereby altering their stability and function. For example, UCH-L1 has been shown to deubiquitinate IκB-α, an inhibitor of the NF-κB pathway, and the receptor tyrosine kinase TrkB, impacting downstream signaling.[5][13] It is also reportedly involved in the Akt, MAPK/Erk, and TGF-β/SMAD signaling pathways.[5] Furthermore, UCH-L1 plays a role in mitochondrial homeostasis and function.[3]

Caption: UCH-L1 regulates multiple signaling pathways impacting key cellular functions.

Experimental Protocols: UCH-L1 Inhibition Assay

A common method to assess the activity of UCH-L1 inhibitors is a fluorogenic assay. This assay measures the enzymatic cleavage of a fluorophore-conjugated ubiquitin substrate.

Principle: A substrate like Ubiquitin-AMC (7-amido-4-methylcoumarin) is used, where the fluorescence of AMC is quenched when conjugated to ubiquitin.[14] Upon cleavage by active UCH-L1, the free AMC fluoresces, and the increase in fluorescence intensity is directly proportional to UCH-L1 activity.[14]

Materials:

-

Purified recombinant UCH-L1 enzyme

-

Fluorogenic substrate: Ubiquitin-AMC

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, with DTT and BSA)

-

Test inhibitor (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)[14]

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare working solutions of UCH-L1 and Ubiquitin-AMC in assay buffer.

-

Inhibitor Pre-incubation:

-

To the wells of a 96-well plate, add 2 µL of the this compound dilutions or DMSO (for positive and negative controls).

-

Add 48 µL of the UCH-L1 enzyme solution to the wells containing the inhibitor and the positive control wells.

-

Add 48 µL of assay buffer to the negative control (no enzyme) wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction Initiation:

-

Add 50 µL of the Ubiquitin-AMC substrate solution to all wells to start the reaction. The final volume should be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the percentage of UCH-L1 activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Workflow for a fluorogenic UCH-L1 inhibition assay.

Logical Framework: Using this compound to Probe Function

The utility of this compound as a chemical probe is based on a clear logical progression. By introducing a specific inhibitor, one can infer the function of the target enzyme by observing the resulting cellular or systemic changes.

Caption: Logical workflow for elucidating UCH-L1 function using this compound.

This compound serves as a valuable, albeit early-generation, chemical tool for the functional interrogation of UCH-L1. Its characterization as a selective, uncompetitive inhibitor provides a basis for investigating the roles of UCH-L1 in complex cellular signaling networks. While newer probes with improved properties continue to be developed, the data and methodologies associated with this compound have contributed to our understanding of UCH-L1 biology. For researchers in neurobiology and oncology, the principled use of such chemical probes is essential for dissecting enzyme function and validating new therapeutic strategies.

References

- 1. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. Role of the deubiquitinating enzyme UCH-L1 in mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitin carboxy-terminal hydrolase L1 binds to and stabilizes monoubiquitin in neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. targetmol.cn [targetmol.cn]

- 10. LDN 57444 | CAS:668467-91-2 | UCH-L1 inhibitor,reversible competitve | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ubiquitin C-Terminal Hydrolase L1 (UCH-L1) Promotes Hippocampus-Dependent Memory via Its Deubiquitinating Effect on TrkB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

Probing the Enzymatic Landscape of UCH-L1: A Technical Guide to Inhibition by LDN-91946

For Immediate Release

A Deep Dive into the Regulation of Ubiquitin C-terminal Hydrolase L1 (UCH-L1) and its Modulation by the Selective Inhibitor LDN-91946.

This technical guide provides an in-depth analysis of the enzymatic activity of Ubiquitin C-terminal Hydrolase L1 (UCH-L1), a key deubiquitinating enzyme implicated in neurodegenerative diseases and cancer. It further details the inhibitory mechanism of this compound, a potent and selective small molecule inhibitor of UCH-L1. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the ubiquitin-proteasome system and the development of novel therapeutics.

Executive Summary

Ubiquitin C-terminal Hydrolase L1 (UCH-L1) is a highly abundant deubiquitinase in the central nervous system, playing a crucial role in the maintenance of the monoubiquitin pool. Dysregulation of UCH-L1 activity has been linked to various pathologies, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable chemical probe to investigate the physiological and pathological functions of UCH-L1. This guide summarizes the key quantitative data regarding the interaction of this compound with UCH-L1, provides detailed experimental protocols for assessing this interaction, and visualizes the known signaling pathways influenced by UCH-L1 activity.

Data Presentation: Quantitative Analysis of UCH-L1 Inhibition

The inhibitory potency and selectivity of this compound against UCH-L1 have been characterized through various biochemical assays. The following tables summarize the key quantitative findings.

| Inhibitor | Target | Inhibition Constant (Ki app) | Mode of Inhibition | Reference |

| This compound | UCH-L1 | 2.8 µM | Uncompetitive | [1][2] |

| Inhibitor | Non-Target Enzymes (at 20-40 µM) | Activity | Reference |

| This compound | UCH-L3 | Inactive | [1] |

| Transglutaminase 2 (TGase 2) | No activity | [1] | |

| Papain | No activity | [1] | |

| Caspase-3 | No activity | [1] |

Note: For comparative purposes, data for the related competitive inhibitor LDN-57444 is provided below.

| Inhibitor | Target | IC50 | Inhibition Constant (Ki) | Mode of Inhibition | Reference |

| LDN-57444 | UCH-L1 | 0.88 µM | 0.40 µM | Competitive | [3][4][5][6] |

| UCH-L3 | 25 µM | Not Reported | Not Reported | [3][4] |

Experimental Protocols

UCH-L1 Enzymatic Activity Assay using a Fluorogenic Substrate

This protocol describes a continuous kinetic assay to measure the deubiquitinase activity of UCH-L1 using the fluorogenic substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

Materials:

-

Recombinant human UCH-L1 enzyme

-

Ubiquitin-AMC substrate (e.g., from Boston Biochem, U-555)

-

Assay Buffer: 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA[7]

-

96-well or 384-well black microplates

-

Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~460 nm[8]

Procedure:

-

Prepare a stock solution of Ub-AMC in a suitable solvent (e.g., DMSO).

-

Dilute the recombinant UCH-L1 enzyme to the desired final concentration (e.g., 1 nM) in pre-warmed Assay Buffer.

-

Prepare a series of dilutions of the Ub-AMC substrate in Assay Buffer.

-

To initiate the reaction, add the diluted UCH-L1 enzyme to the wells of the microplate.

-

Immediately add the Ub-AMC substrate dilutions to the wells to start the reaction.

-

Place the plate in the fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at room temperature.

-

The rate of reaction is determined from the linear phase of the fluorescence increase over time.

Inhibition of UCH-L1 by this compound: A Time-Dependent Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on UCH-L1 activity.

Materials:

-

All materials from the UCH-L1 Enzymatic Activity Assay

-

This compound inhibitor

-

DMSO (for inhibitor dilution)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[8]

-

In a 384-well plate, add 20 µL of diluted UCH-L1 enzyme solution (final concentration e.g., 1 nM).

-

Add 10 µL of the 5X this compound dilutions to the respective wells. For the control (uninhibited) wells, add 10 µL of Assay Buffer containing the same final concentration of DMSO.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature with gentle agitation.[7]

-

Initiate the enzymatic reaction by adding 20 µL of 450 nM Ub-AMC substrate (final concentration 180 nM).[7]

-

Immediately begin monitoring the fluorescence increase as described in the activity assay protocol.

-

Calculate the percentage of inhibition for each this compound concentration by comparing the reaction rates to the uninhibited control.

-

The data can be used to determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

UCH-L1 and TrkB Signaling Pathway

UCH-L1 plays a crucial role in neurotrophic signaling by directly interacting with and deubiquitinating the Tropomyosin receptor kinase B (TrkB). This action stabilizes TrkB, preventing its degradation and thereby promoting downstream signaling cascades essential for neuronal survival and plasticity.

Caption: UCH-L1 deubiquitinates TrkB, preventing its degradation and promoting signaling.

UCH-L1 and mTORC1 Signaling Pathway

UCH-L1 has been shown to negatively regulate the mTORC1 signaling pathway. It achieves this by antagonizing the DDB1-CUL4 mediated ubiquitination of Raptor, a key component of the mTORC1 complex. This leads to the destabilization and dissolution of mTORC1, thereby inhibiting its downstream effects on protein synthesis.

Caption: UCH-L1 destabilizes the mTORC1 complex by inhibiting Raptor ubiquitination.

Experimental Workflow for UCH-L1 Inhibition Assay

The following diagram illustrates the logical flow of the experimental protocol for determining the inhibitory activity of a compound like this compound against UCH-L1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. LDN 57444 | CAS:668467-91-2 | UCH-L1 inhibitor,reversible competitve | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. LDN-57444, UCH-L1 inhibitor (CAS 668467-91-2) | Abcam [abcam.com]

- 7. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

LDN-91946 and the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-91946 is a potent and selective small molecule inhibitor of Ubiquitin C-terminal Hydrolase-L1 (UCH-L1), a key deubiquitinating enzyme (DUB) enriched in neuronal tissues and implicated in various pathological processes, including neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the effects of this compound on the ubiquitin-proteasome system, with a focus on its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as an uncompetitive inhibitor of UCH-L1.[1] This mode of inhibition signifies that this compound binds to the enzyme-substrate complex, rather than the free enzyme, thereby locking the substrate in the active site and preventing its processing. This mechanism is distinct from competitive inhibitors that vie with the substrate for binding to the enzyme's active site.

Quantitative Data Summary

The inhibitory activity of this compound against UCH-L1 has been quantified, highlighting its potency and selectivity.

| Parameter | Value | Target Enzyme | Notes | Reference |

| Ki app | 2.8 μM | UCH-L1 | Apparent inhibition constant, indicative of an uncompetitive inhibition mechanism. | [1] |

| Selectivity | Inactive at 20 μM | UCH-L3 | Demonstrates selectivity for UCH-L1 over the closely related isoform UCH-L3. | [1] |

| Selectivity | Inactive at 40 μM | TGase 2, Papain, Caspase-3 | Shows no activity against other classes of proteases, indicating high selectivity. | [1] |

| Cytotoxicity | No cytotoxicity up to 0.1 mM | Neuro 2A (N2A) cells | Well-tolerated in a neuronal cell line at concentrations significantly higher than its inhibitory constant. | [1] |

Impact on Cellular Signaling Pathways

UCH-L1 is known to modulate several critical signaling pathways. Inhibition of UCH-L1 by this compound is therefore predicted to have significant downstream effects on these pathways.

PI3K/Akt Signaling Pathway

UCH-L1 has been shown to regulate the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.[2][3][4] Specifically, UCH-L1 can deubiquitinate and stabilize key components of this pathway. By inhibiting UCH-L1, this compound can lead to the ubiquitination and subsequent degradation of these components, thereby downregulating Akt signaling.

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. UCH-L1 has been reported to interact with and deubiquitinate p53, thereby stabilizing it and promoting its tumor-suppressive functions.[5][6] Inhibition of UCH-L1 by this compound could therefore lead to increased ubiquitination and degradation of p53, potentially impacting cellular responses to DNA damage and stress.

Experimental Protocols

In Vitro UCH-L1 Inhibition Assay (Fluorogenic)

This assay measures the enzymatic activity of UCH-L1 using a fluorogenic substrate, Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin). Cleavage of the AMC group from ubiquitin by UCH-L1 results in a fluorescent signal that can be quantified.

Materials:

-

Recombinant human UCH-L1 enzyme

-

Ubiquitin-AMC substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

-

In a 96-well plate, add 25 µL of diluted UCH-L1 enzyme to each well, except for the "no enzyme" control wells.

-

Add 5 µL of the this compound serial dilutions or vehicle (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare the Ubiquitin-AMC substrate solution in assay buffer.

-

Initiate the reaction by adding 20 µL of the Ubiquitin-AMC substrate solution to all wells.

-

Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at room temperature, protected from light.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of UCH-L1 activity versus the logarithm of the this compound concentration to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The tumor suppressor UCHL1 forms a complex with p53/MDM2/ARF to promote p53 signaling and is frequently silenced in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Low-Dose Naltrexone (LDN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltrexone (B1662487), a non-selective opioid receptor antagonist, has been traditionally used at high doses (50-100mg) for the treatment of opioid and alcohol dependence since its FDA approval in 1984.[1][2] However, subsequent research pioneered by Dr. Bernard Bihari in the 1980s revealed that naltrexone administered at significantly lower doses (typically 1-5 mg), termed Low-Dose Naltrexone (LDN), exhibits paradoxical anti-inflammatory and immunomodulatory effects.[2][3] This guide provides a comprehensive overview of the discovery, initial characterization, and proposed mechanisms of action of LDN, presenting key data and experimental insights relevant to its ongoing investigation for a variety of chronic conditions.

Discovery and Historical Context

The journey of LDN began in 1962 with the synthesis of naltrexone.[4] It was initially developed as a pure opioid antagonist to block the effects of opioids by competitively binding to opioid receptors.[1][5] In 1984, the FDA approved high-dose naltrexone for opioid addiction treatment.[1][2][4]

A pivotal shift in understanding naltrexone's properties came from the work of Dr. Bernard Bihari. In 1985, while treating patients with HIV, he observed that they had significantly lower levels of endorphins.[2] Hypothesizing that a brief, intermittent blockade of opioid receptors could trigger a compensatory increase in endogenous opioid production, he began experimenting with low doses of naltrexone.[2][6] His early clinical work with HIV/AIDS patients suggested that LDN could modulate the immune system.[2] This pioneering research laid the groundwork for investigating LDN in a range of other conditions, including multiple sclerosis, Crohn's disease, and fibromyalgia.[1][4]

Mechanism of Action: A Dual Role

The initial characterization of LDN revealed a multifaceted mechanism of action that is distinct from its high-dose counterpart. The primary proposed mechanisms are:

-

Transient Opioid Receptor Blockade and Endorphin Upregulation: LDN is administered in a low dose, leading to a brief and intermittent blockade of opioid receptors for a few hours.[6] This temporary blockade is believed to induce a "rebound effect," where the body compensates by increasing the production of endogenous opioids, such as endorphins and enkephalins (also known as opioid growth factor, OGF).[3][6][7] This upregulation of the endogenous opioid system is thought to contribute to analgesia and a sense of well-being.[3]

-

Modulation of Glial Cells and Neuroinflammation via Toll-Like Receptor 4 (TLR4) Antagonism: A significant discovery in the characterization of LDN is its antagonist activity at Toll-like receptor 4 (TLR4) on glial cells, such as microglia.[1][5] This action is independent of its effect on opioid receptors.[1] By blocking TLR4, LDN can reduce the release of pro-inflammatory cytokines and modulate microglial activity, thereby exerting an anti-inflammatory effect in the central nervous system.[1][5]

-

Interaction with the Opioid Growth Factor (OGF) - OGF Receptor (OGFr) Axis: LDN's transient blockade of the OGF receptor (OGFr), also known as the ζ-opioid receptor, leads to a compensatory increase in OGF and OGFr expression.[3][7] The OGF-OGFr pathway is known to play a role in cell proliferation, and its modulation by LDN is being investigated for its potential in cancer therapy.[7][8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by LDN.

Caption: LDN's transient blockade of opioid receptors leads to a compensatory upregulation of endogenous opioids.

Caption: LDN acts as a TLR4 antagonist on microglia, reducing the release of pro-inflammatory cytokines.

Quantitative Data Summary

While specific binding affinity (Ki) and IC50 values for LDN at the low doses used clinically are not extensively detailed in the initial characterization literature, the focus has been on its observable clinical and cellular effects. The table below summarizes key quantitative findings from early clinical studies.

| Condition Studied | Dosage | Key Quantitative Outcomes | Reference |

| Crohn's Disease | 0.1 mg/kg daily | 25% of patients achieved remission (PCDAI score ≤10); 67% showed improved disease activity (PCDAI score decrease of ≥10 points). | [9] |

| Fibromyalgia | 4.5 mg daily | Significant reduction in pain scores compared to placebo. | [1][10] |

| Multiple Sclerosis | 4.5 mg daily | Statistically significant decrease in spasticity. | [3] |

Experimental Protocols

The initial characterization and subsequent investigation of LDN have employed a variety of experimental methodologies. Below are outlines of key experimental approaches.

In Vitro Cell-Based Assays

-

Objective: To determine the effect of naltrexone on cell proliferation.

-

Cell Lines: Human ovarian, pancreatic, colorectal, and squamous cell carcinoma cell lines.

-

Methodology:

-

Cells are cultured in appropriate media.

-

For a "Low-Dose Naltrexone" model, cells are exposed to a short-term (e.g., 4-6 hours) opioid receptor blockade with naltrexone, followed by removal of the antagonist.

-

For a "High-Dose Naltrexone" model, cells are continuously exposed to the opioid receptor blockade.

-

Cell proliferation is assessed at various time points using standard methods such as MTT assay or direct cell counting.

-

-

Key Findings: The duration of opioid receptor blockade determines the cell proliferative response.[8]

In Vivo Animal Models

-

Objective: To investigate the effects of LDN on lifespan and stress resistance.

-

Model Organism: Caenorhabditis elegans.

-

Methodology:

-

Worms are cultured on standard NGM plates.

-

LDN is incorporated into the culture media at various concentrations.

-

Lifespan is determined by monitoring survival over time.

-

Stress resistance (e.g., oxidative stress) is assessed by exposing the worms to pro-oxidants and measuring survival.

-

Gene expression analysis (e.g., qPCR) is performed on key stress-response genes.

-

-

Key Findings: LDN treatment can extend the healthspan and lifespan in C. elegans via activation of the SKN-1/NRF2 transcription factor.[11][12][13]

Human Clinical Trials (Example: Fibromyalgia)

-

Objective: To assess the efficacy of LDN in reducing fibromyalgia symptoms.

-

Study Design: Placebo-controlled, double-blind, crossover trial.

-

Methodology:

-

Participants meeting the diagnostic criteria for fibromyalgia are recruited.

-

A baseline period is established to measure initial symptom severity (e.g., pain, fatigue, mood) using validated scales (e.g., Visual Analogue Scale for pain).

-

Participants are randomized to receive either LDN (e.g., 4.5 mg daily) or a placebo for a defined period (e.g., 8 weeks).

-

After a washout period, participants are crossed over to the other treatment arm.

-

Symptom scores are collected throughout the study.

-

-

Key Findings: LDN has been shown to be effective in reducing pain and improving overall satisfaction with life in patients with fibromyalgia.[1][5]

Caption: A typical crossover clinical trial design used to evaluate the efficacy of LDN.

Conclusion and Future Directions

The discovery and initial characterization of Low-Dose Naltrexone have unveiled a novel therapeutic paradigm, distinct from its high-dose application. Its dual mechanism of action, involving both the endogenous opioid system and the modulation of neuroinflammation via TLR4 antagonism, presents a compelling rationale for its investigation in a wide range of chronic inflammatory and autoimmune diseases. While early clinical studies and preclinical research are promising, there is a need for larger, well-controlled clinical trials to further elucidate its efficacy, optimal dosing, and long-term safety. Future research should also focus on a more detailed characterization of its molecular targets and signaling pathways to fully realize its therapeutic potential.

References

- 1. The use of low-dose naltrexone (LDN) as a novel anti-inflammatory treatment for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Low Dose naltrexone - Harbor Compounding [harborcompounding.com]

- 3. Low-Dose Naltrexone (LDN)—Review of Therapeutic Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low Dose Naltrexone (LDN) Discovery Timeline | LDNscience [ldnscience.org]

- 5. droracle.ai [droracle.ai]

- 6. sa1s3.patientpop.com [sa1s3.patientpop.com]

- 7. researchgate.net [researchgate.net]

- 8. Low-dose naltrexone targets the opioid growth factor-opioid growth factor receptor pathway to inhibit cell proliferation: mechanistic evidence from a tissue culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and tolerability of Low-Dose Naltrexone therapy in children with moderate to severe Crohn's disease: a pilot study [ldnscience.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Low-dose naltrexone extends healthspan and lifespan in C. elegans via SKN-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Janus Face of UCH-L1: A Deep Dive into its Dual Role in Cancer Progression and Suppression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin C-terminal hydrolase L1 (UCH-L1), a highly expressed deubiquitinating enzyme (DUB) in neuronal tissues, has emerged as a paradoxical player in the landscape of oncology.[1][2] While initially characterized for its role in neurodegenerative diseases, a growing body of evidence has unveiled its intricate and often contradictory involvement in both promoting and suppressing cancer.[3][4] This technical guide provides a comprehensive overview of the dual functions of UCH-L1 in cancer, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing detailed experimental protocols for its study.

The Dichotomous Nature of UCH-L1 in Cancer

UCH-L1's role in tumorigenesis is highly context-dependent, varying with cancer type, subtype, and the specific molecular milieu of the tumor.[5] It can function as either an oncogene, driving tumor growth, metastasis, and chemoresistance, or as a tumor suppressor, promoting apoptosis and inhibiting proliferation.[2][6] This duality is attributed to its distinct enzymatic activities—hydrolase and ligase—and its interaction with a multitude of signaling pathways.[3][4]

UCH-L1 as an Oncogene

In several cancers, elevated UCH-L1 expression is associated with aggressive phenotypes and poor patient prognosis.[5][7] Its oncogenic functions are primarily mediated through the stabilization of oncoproteins and the activation of pro-survival signaling pathways.

Key Oncogenic Mechanisms:

-

Activation of Akt/PI3K and MAPK/Erk Signaling: UCH-L1 can activate the Akt and MAPK/Erk pathways, crucial regulators of cell proliferation, survival, and invasion.[1][3] This is often achieved by deubiquitinating and stabilizing key components of these pathways.

-

Promotion of Metastasis: UCH-L1 is a key contributor to tumor metastasis in various cancers, including breast, lung, gastric, and prostate cancer.[1][5][8] It can enhance cell motility and invasion by modulating the epithelial-to-mesenchymal transition (EMT).[9]

-

Induction of Chemoresistance: Overexpression of UCH-L1 has been linked to resistance to various chemotherapeutic agents.[1][6] For instance, in non-small cell lung cancer (NSCLC), UCH-L1 upregulates thymidylate synthase, a key enzyme in DNA synthesis, thereby mitigating the effects of drugs like pemetrexed.[1] In breast cancer, UCH-L1-containing exosomes can transfer chemoresistance to sensitive cells.[10]

UCH-L1 as a Tumor Suppressor

Conversely, in other contexts, UCH-L1 functions as a tumor suppressor, and its expression is often silenced in cancer cells via promoter hypermethylation.[3][4] Restoration of UCH-L1 expression in these cancers can inhibit tumor growth.

Key Tumor-Suppressive Mechanisms:

-

Stabilization of p53: UCH-L1 can deubiquitinate and stabilize the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[1][4] This interaction is a critical aspect of its tumor-suppressive function.

-

Induction of Apoptosis: UCH-L1 can induce apoptosis through both p53-dependent and independent pathways.[11][12] The PI3K/Akt signaling pathway has also been implicated in UCH-L1-mediated apoptosis in some breast cancer cells.[11]

-

Cell Cycle Arrest: By stabilizing p53, UCH-L1 can upregulate the expression of p21, a cyclin-dependent kinase inhibitor, leading to G0/G1 cell cycle arrest.[13]

Quantitative Data on UCH-L1 in Cancer

The expression and functional relevance of UCH-L1 vary significantly across different cancer types. The following tables summarize key quantitative findings from the literature.

| Cancer Type | UCH-L1 Expression/Methylation Status | Correlation with Clinicopathological Parameters | Reference(s) |

| Breast Cancer | Expressed in 8.3% of invasive ductal carcinomas and 61.9% of metaplastic carcinomas.[9] Higher expression in triple-negative breast cancer (TNBC) compared to Luminal A, Luminal B, and HER2+ subtypes.[14] | High expression correlates with high histologic grade, triple-negative phenotype, basal-like phenotype, and poorer overall survival.[1][9] | [1][9][14] |

| Non-Small Cell Lung Cancer (NSCLC) | High expression is associated with poor prognosis.[5] | Associated with sex, smoking history, tumor size (>3 cm), lymphocyte infiltration, and advanced pathological stages.[9] | [5][9] |

| Gastric Cancer | Promoter methylation frequency of 56.1% in serum of GC patients.[10] | Methylation is significantly correlated with tumor stage and lymph node metastasis.[6][10] | [6][10] |

| Colorectal Cancer | Higher protein abundance observed in node-positive CRC. | Correlates with lymph node metastasis. | |

| Ovarian Cancer | Silenced by heavy promoter methylation in 4 out of 7 ovarian cancer cell lines.[4] | Putative tumor suppressor role; contributes to cisplatin (B142131) resistance when silenced.[4] | [4] |

Signaling Pathways and Experimental Workflows

The intricate signaling networks regulated by UCH-L1 are central to its dual role in cancer. Below are Graphviz diagrams illustrating these pathways and a typical experimental workflow for studying UCH-L1 function.

Oncogenic Signaling of UCH-L1

Caption: Oncogenic signaling pathways activated by UCH-L1 overexpression.

Tumor-Suppressive Signaling of UCH-L1

Caption: Tumor-suppressive signaling cascade initiated by UCH-L1.

Experimental Workflow: Investigating UCH-L1's Role in Cell Proliferation

Caption: Workflow for assessing UCH-L1's impact on cancer cell proliferation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of UCH-L1 in cancer.

siRNA-mediated Knockdown of UCH-L1 in Cancer Cells

This protocol describes the transient knockdown of UCH-L1 in a cancer cell line (e.g., MCF-7) to study its functional effects.

Materials:

-

UCH-L1 specific siRNA and non-targeting (scrambled) control siRNA (20 µM stock)

-

Lipofectamine RNAiMAX Transfection Reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

6-well plates

-

RNase-free water and tubes

Protocol:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation: a. For each well, dilute 5 µL of 20 µM siRNA stock into 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.

-

Transfection: Add the 500 µL siRNA-lipid complex to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Validation of Knockdown: Harvest the cells and assess UCH-L1 expression levels by Western Blotting or qRT-PCR to confirm successful knockdown.

Co-Immunoprecipitation (Co-IP) of UCH-L1 and p53

This protocol is for demonstrating the in-cell interaction between UCH-L1 and p53.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-UCH-L1 antibody (for immunoprecipitation)

-

Anti-p53 antibody (for Western Blot detection)

-

Normal mouse/rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Protocol:

-

Cell Lysis: Lyse cultured cancer cells expressing both UCH-L1 and p53 with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add 20 µL of Protein A/G magnetic beads to 500 µg - 1 mg of total protein lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: a. Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube. b. Add 2-5 µg of anti-UCH-L1 antibody or normal IgG control to the lysate. Incubate with gentle rotation overnight at 4°C.

-

Immune Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads and wash them three to five times with 1 mL of cold wash buffer.

-

Elution: Resuspend the beads in 30 µL of elution buffer, and boil at 95-100°C for 5-10 minutes to dissociate the immunocomplexes.

-

Analysis: Pellet the beads and collect the supernatant. Analyze the eluate for the presence of p53 by Western Blotting.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell viability and proliferation.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Treatment: After cell attachment, treat the cells with the desired compound (e.g., a UCH-L1 inhibitor) or perform siRNA knockdown as described previously. Include untreated and vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Add 100 µL of DMSO or solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blotting for Akt and Phospho-Akt (Ser473)

This protocol is for detecting the activation status of the Akt pathway.

Materials:

-

Lysis buffer with phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate)

-

Primary antibodies: anti-Akt and anti-phospho-Akt (Ser473)

-

HRP-conjugated secondary antibody

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL chemiluminescence substrate

Protocol:

-

Protein Extraction: Lyse cells as described in the Co-IP protocol, ensuring the use of phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Analyze the ratio of phospho-Akt to total Akt.[3]

Immunohistochemistry (IHC) for UCH-L1 in FFPE Tissues

This protocol outlines the staining of UCH-L1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 10% normal goat serum)

-

Primary antibody: anti-UCH-L1 (e.g., clone 31A3)

-

Biotinylated secondary antibody and Streptavidin-HRP complex (for ABC method)

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 min). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each). c. Rinse in distilled water.

-

Antigen Retrieval: a. Immerse slides in antigen retrieval buffer. b. Heat in a microwave or pressure cooker at sub-boiling temperature for 10-20 minutes.[2] c. Allow slides to cool to room temperature for 20 minutes.

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Blocking: Incubate with blocking solution for 30 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the anti-UCH-L1 primary antibody (e.g., 0.5-1 µg/ml) overnight at 4°C in a humidified chamber.[2]

-

Detection: a. Wash with PBS. b. Incubate with biotinylated secondary antibody for 30 minutes. c. Wash with PBS. d. Incubate with Streptavidin-HRP complex for 30 minutes.

-

Chromogen Development: Wash with PBS and apply DAB substrate. Monitor for color development (brown precipitate).

-

Counterstaining: Rinse in water and counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Conclusion

UCH-L1 presents a fascinating and complex target in the field of oncology. Its ability to act as both a promoter and a suppressor of cancer underscores the importance of understanding its context-dependent functions. For researchers and drug development professionals, this duality necessitates a nuanced approach. Targeting UCH-L1 therapeutically may require strategies that are tailored to the specific cancer type and the underlying molecular drivers of its expression and activity. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the multifaceted role of UCH-L1 in cancer progression and its potential as a therapeutic target.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. You are being redirected... [prosci-inc.com]

- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 5. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]

- 6. UCHL1 Monoclonal Antibody (OTI2B5) (CF504289) [thermofisher.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Monoclonal antibody (UCHL1) that recognises normal and neoplastic T cells in routinely fixed tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 11. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]

- 12. blog.cellsignal.com [blog.cellsignal.com]

- 13. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]

- 14. bosterbio.com [bosterbio.com]

LDN-91946: A Potential Modulator of Protein Aggregation in Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein misfolding and aggregation are central pathological features of a host of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. The accumulation of these protein aggregates contributes to cellular dysfunction and neuronal death. This has spurred a search for therapeutic agents that can modulate these processes. LDN-91946, a potent and selective small molecule inhibitor of Activin A receptor type I (ACVR1), also known as activin receptor-like kinase-2 (ALK2), has emerged as a tool for studying signaling pathways involved in cellular differentiation and proliferation. This technical guide explores the prospective role of this compound in the modulation of protein aggregation, a concept rooted in the intricate crosstalk between the Bone Morphogenetic Protein (BMP) signaling pathway, which it inhibits, and cellular proteostasis mechanisms. While direct evidence is nascent, this document provides a comprehensive overview of this compound's mechanism of action, proposes its potential impact on protein aggregation, and furnishes detailed experimental protocols to investigate this hypothesis.

Introduction to this compound and the ACVR1/ALK2 Receptor

This compound is a small molecule inhibitor that targets ACVR1/ALK2, a type I serine/threonine kinase receptor belonging to the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] The ACVR1 gene provides the blueprint for this receptor, which is present in various tissues, including skeletal muscle and cartilage.[3] The BMP signaling pathway, in which ACVR1/ALK2 is a key component, is crucial for embryonic development, bone formation, and tissue homeostasis.[4][5] Gain-of-function mutations in the ACVR1 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation in soft tissues.[6][7] This has made ACVR1/ALK2 inhibitors like this compound valuable research tools and potential therapeutic agents for such conditions.[6]

Core Mechanism of Action: Inhibition of the BMP Signaling Pathway

The canonical BMP signaling cascade is initiated when a BMP ligand binds to a complex of type I and type II receptors on the cell surface.[8] This binding event leads to the phosphorylation and activation of the type I receptor, such as ACVR1/ALK2, by the type II receptor. The activated ACVR1/ALK2 then phosphorylates downstream effector proteins, primarily the SMAD proteins (SMAD1, SMAD5, and SMAD8).[1][2] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes like differentiation, proliferation, and apoptosis.[1][2]

This compound exerts its effect by competitively binding to the ATP-binding pocket of the ACVR1/ALK2 kinase domain.[2] This action blocks the phosphorylation of downstream SMAD proteins, thereby inhibiting the entire signaling cascade.[1]

References

- 1. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. ACVR1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bone Morphogenetic Protein–Based Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. mdpi.com [mdpi.com]

Unlocking Therapeutic Avenues: A Technical Guide to UCH-L1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract